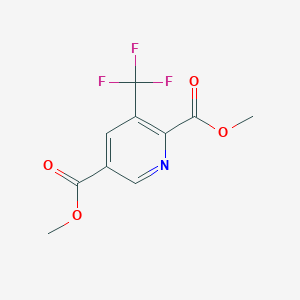

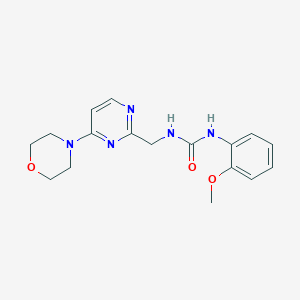

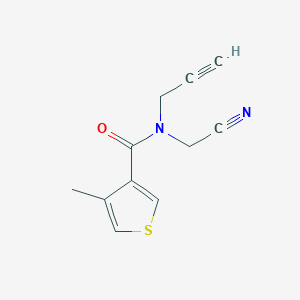

![molecular formula C13H10FN3O2 B2923755 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-60-8](/img/structure/B2923755.png)

2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine” is a chemical compound with the CAS number 861210-60-8 . It is also known by the synonyms “N-[(4-FLUOROBENZOYL)OXY]-N-[(E)-1-(2-PYRAZINYL)ETHYLIDENE]AMINE” and "(E)-[1-(pyrazin-2-yl)ethylidene]amino 4-fluorobenzoate" .

Molecular Structure Analysis

The molecular structure of “2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine” is not explicitly provided in the search results . For a detailed molecular structure, it is recommended to use specialized molecular visualization tools or databases.Chemical Reactions Analysis

The specific chemical reactions involving “2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine” are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical reaction databases or literature.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine” are not provided in the search results . For detailed property data, it is recommended to refer to specialized chemical property databases or literature.Applications De Recherche Scientifique

Anticancer Activity

- Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Fluorinated pyrazoles, like the one , show potential in anticancer activity. A study by Hammam et al. (2005) found that certain synthesized compounds demonstrated anticancer activity against human cancer cell lines, including lung cancer, at low concentrations (Hammam et al., 2005).

- Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Novel Pyrazole with Benzo[d]thiazole Derivatives : A study by Liu et al. (2019) synthesized new pyrazole derivatives and evaluated their cytotoxicity and apoptotic activity. They discovered a particular compound with potent in vitro anti-proliferative activity against various cancer cell lines, including breast cancer and hepatocarcinoma (Liu et al., 2019).

Synthesis and Structure Analysis

- Synthesis of 3-amino-4-fluoropyrazoles : Surmont et al. (2011) developed a synthesis strategy for new 3-amino-4-fluoropyrazoles, which are of significant interest as building blocks in medicinal chemistry due to their potential functionalization (Surmont et al., 2011).

- Hydrogen-bonded Chains in Pyrazole and Oxadiazine Compounds : Samshuddin et al. (2014) explored the molecular structures of different heterocycles, including pyrazoles, through X-ray crystallography. They found complex hydrogen-bonded structures in these compounds, which could be of interest in material science and drug design (Samshuddin et al., 2014).

Miscellaneous Applications

- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, including pyrazole derivatives, and evaluated them for antibacterial activity. Several of these compounds showed high activities, indicating their potential in antibacterial drug development (Azab et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[(E)-1-pyrazin-2-ylethylideneamino] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTNFMLGOHCFQO-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=C(C=C1)F)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

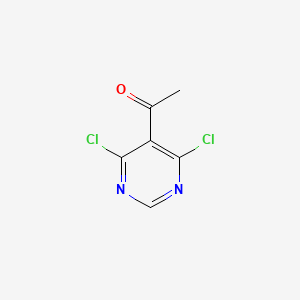

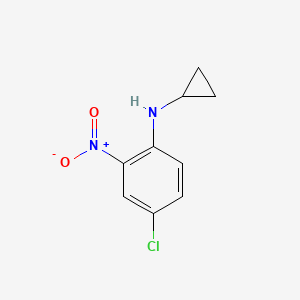

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2923677.png)

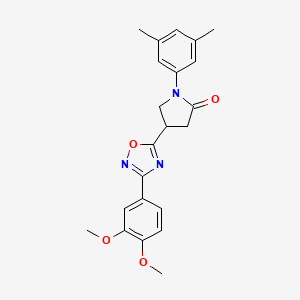

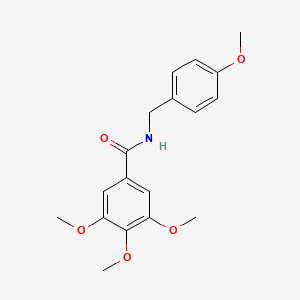

![2-Chloro-1-[5-(methoxymethyl)-1,4-oxazepan-4-yl]ethanone](/img/structure/B2923678.png)

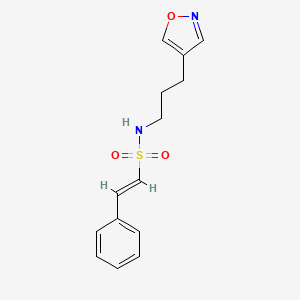

![[(3R)-oxan-3-yl]methanol](/img/structure/B2923684.png)

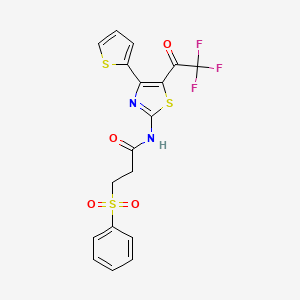

![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)